290‑Fold Superior Enzyme Inhibition Potency of 3‑Fluoro‑4‑hydroxybenzoate Over Non‑Fluorinated Analog
3‑Fluoro‑4‑hydroxybenzoate, the hydrolysis product of 3‑fluoro‑4,5‑dihydroxybenzoyl chloride, exhibits a Ki of 0.0003 mM against protocatechuate‑3,4‑dioxygenase from Pseudomonas putida, compared to a Ki of 0.087 mM for the non‑fluorinated 4‑hydroxybenzoate scaffold [1]. This represents a 290‑fold enhancement in binding affinity, demonstrating that the 3‑fluoro substituent imparts a pronounced thermodynamic advantage within the active site.
| Evidence Dimension | Inhibitor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0003 mM (3‑fluoro‑4‑hydroxybenzoate) |
| Comparator Or Baseline | Ki = 0.087 mM (4‑hydroxybenzoate) |
| Quantified Difference | 290‑fold lower Ki (stronger binding) |
| Conditions | Protocatechuate‑3,4‑dioxygenase, pH 7.0 (3‑fluoro), pH 8.4 (4‑hydroxy), Pseudomonas putida |
Why This Matters
This >100‑fold potency differential directly translates into the ability to achieve target saturation at substantially lower compound concentrations, reducing material requirements in enzymatic studies and validating the necessity of the 3‑fluoro substitution for applications demanding high‑affinity binding.
- [1] BRENDA Enzyme Database. Ki values for protocatechuate-3,4-dioxygenase: 3-fluoro-4-hydroxybenzoate Ki = 0.0003 mM; 4-hydroxybenzoate Ki = 0.087 mM. https://brenda-enzymes.de/literature.php?r=+439487 (accessed 2026-05-08). View Source
